molecular formula C8H11Cl2N B2773135 (3-Chloro-5-methylphenyl)methanamine;hydrochloride CAS No. 2460757-13-3

(3-Chloro-5-methylphenyl)methanamine;hydrochloride

Cat. No.: B2773135
CAS No.: 2460757-13-3
M. Wt: 192.08
InChI Key: KDVKLVQIRNHEPZ-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H10ClN. It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

(3-chloro-5-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKLVQIRNHEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylphenyl)methanamine typically involves the reaction of 3-chloro-5-methylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of (3-Chloro-5-methylphenyl)methanamine;hydrochloride may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitro compound, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid, while reduction may produce 3-chloro-5-methylbenzylamine.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

  • This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural properties allow for the formation of more complex molecules through various chemical reactions, including substitution and functionalization.
Application AreaDescription
PharmaceuticalsUsed to synthesize active pharmaceutical ingredients (APIs)
AgrochemicalsIntermediates for pesticides and herbicides
Fine ChemicalsBuilding blocks for specialty chemicals

Biological Research

2. Precursor for Bioactive Molecules

  • In biological research, (3-Chloro-5-methylphenyl)methanamine;hydrochloride is investigated as a precursor for developing bioactive molecules. Its derivatives have shown potential therapeutic applications, particularly in drug discovery and development.

3. Pharmacological Studies

  • Various derivatives of this compound are being explored for their pharmacological activities. Preclinical studies have indicated that these derivatives may exhibit anti-cancer properties and other therapeutic effects.

Medicinal Chemistry

4. Drug Development

  • The compound is actively researched for its potential use in drug development. Its derivatives have been evaluated for their efficacy against various diseases, including cancer. For instance, studies have highlighted the role of certain derivatives in inhibiting pathways critical to tumor growth.
Study FocusFindings
Anti-cancer ActivityDerivatives showed significant inhibition of cancer cell proliferation in vitro
Mechanism of ActionSome derivatives target specific enzymes involved in cancer metabolism

Industrial Applications

5. Specialty Chemicals Production

  • In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in manufacturing polymers and resins, highlighting its versatility beyond laboratory settings.

Case Studies

6. Case Study: Synthesis of Bioactive Compounds

  • A notable study involved synthesizing a series of derivatives from this compound to evaluate their biological activity against specific cancer cell lines. The study demonstrated that certain modifications to the compound's structure significantly enhanced its potency.

7. Case Study: Pharmacokinetics and Toxicology

  • Another research effort focused on assessing the pharmacokinetics and potential toxicity of a derivative of this compound. Results indicated favorable absorption characteristics and minimal toxicity at therapeutic doses, making it a candidate for further clinical trials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-methylphenyl)methanamine;hydrochloride
  • (3-Chloro-4-methylphenyl)methanamine;hydrochloride
  • (3-Chloro-5-methylbenzylamine)

Uniqueness

(3-Chloro-5-methylphenyl)methanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Biological Activity

(3-Chloro-5-methylphenyl)methanamine; hydrochloride, also known by its CAS number 2460757-13-3, has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biological systems, including enzyme inhibition and receptor binding. Below is a detailed exploration of its biological activity, including mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Chloro-5-methylphenyl)methanamine; hydrochloride features a chloro and a methyl group on the phenyl ring, which may influence its biological interactions. The presence of halogen atoms often enhances the compound's binding affinity to biological targets due to increased hydrophobic interactions.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The halogen substituents may enhance the selectivity and potency of the compound against certain targets.

Biological Activities

  • Enzyme Inhibition :
    • Studies have shown that (3-Chloro-5-methylphenyl)methanamine; hydrochloride exhibits inhibitory activity against certain enzymes, particularly those involved in metabolic pathways.
    • For instance, it has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. In vitro tests indicated moderate inhibitory effects at concentrations around 300 µM .
  • Receptor Binding :
    • The compound has been investigated for its ability to bind to various receptors, potentially influencing neurotransmitter systems. The binding affinity is believed to be enhanced by the presence of the chloro group, which may facilitate stronger interactions with the receptor sites.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that (3-Chloro-5-methylphenyl)methanamine; hydrochloride may possess anti-inflammatory properties. It has been part of research exploring novel anti-inflammatory compounds, showing promising results in cell-based assays .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModerate inhibition of AChE at 300 µM
Receptor BindingEnhanced binding affinity due to chloro group
Anti-inflammatoryPotential anti-inflammatory effects noted

Case Study: AChE Inhibition

In a specific study focused on AChE inhibition, (3-Chloro-5-methylphenyl)methanamine; hydrochloride was tested alongside other compounds. Results indicated that while it was not the most potent inhibitor, it demonstrated significant activity compared to controls. The study highlighted the importance of structural modifications in enhancing inhibitory effects against AChE.

Research Application

The compound has been utilized in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows for further derivatization and exploration in medicinal chemistry .

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of (3-chloro-5-methylphenyl)methanamine hydrochloride?

A two-step synthesis is commonly employed:

Chlorination and Methylation : Start with 3-methylbenzylamine, introduce chlorine at the 5-position via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled temperature (0–5°C) to avoid over-halogenation .

Hydrochloride Formation : React the free amine with hydrochloric acid (HCl) in anhydrous ethanol, followed by recrystallization from ethanol/diethyl ether to achieve >95% purity .
Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity via melting point analysis (expected range: 180–185°C) .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show a singlet for the methyl group (δ 2.35 ppm) and a multiplet for the aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms the quaternary carbon at δ 138 ppm .
  • HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) to verify purity (>98%) and detect impurities like unreacted benzylamine derivatives .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 185.6 (M+H⁺) .

Basic: How should researchers design initial biological activity screens for this compound?

  • Neurotransmitter Receptor Binding : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors using radiolabeled ligand displacement assays (IC₅₀ values <10 μM suggest potency) .
  • Enzyme Inhibition : Test CYP1A2 inhibition via fluorometric assays (e.g., ethoxyresorufin-O-deethylase activity) to assess metabolic interactions .
  • Dose-Response Curves : Use concentrations from 1 nM to 100 μM to establish EC₅₀/IC₅₀ values .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro studies?

  • Salt Form Optimization : Use hydrochloride salt (as opposed to free base) to enhance water solubility. For concentrations >10 mM, employ co-solvents like DMSO (≤1% v/v) .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with sonication to prevent aggregation .

Advanced: What structural analogs of this compound show divergent biological activities, and why?

  • (3-Bromo-5-methylphenyl)methanamine hydrochloride : Increased halogen size enhances receptor binding affinity (e.g., 5-HT₂A Ki = 12 nM vs. 35 nM for the chloro analog) due to hydrophobic interactions .
  • (3-Chloro-5-ethylphenyl)methanamine hydrochloride : Longer alkyl chains reduce blood-brain barrier permeability (logP increases from 2.1 to 2.8), limiting CNS applications .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., residual benzyl chloride) .
  • Assay Standardization : Use internal controls (e.g., known CYP1A2 inhibitors like α-naphthoflavone) to normalize inter-lab variability .
  • Orthogonal Assays : Confirm receptor binding results using both radioligand displacement and functional assays (e.g., calcium flux) .

Advanced: What methodologies are recommended for ADME profiling?

  • Absorption : Perform Caco-2 cell monolayer assays to predict intestinal permeability (Papp >1 ×10⁻⁶ cm/s suggests high absorption) .
  • Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Look for demethylation or hydroxylation products .
  • Excretion : Radiolabel the compound (³H or ¹⁴C) and track excretion pathways in rodent models .

Advanced: How to elucidate the interaction mechanism with biological targets?

  • Molecular Docking : Use Schrödinger Maestro to model binding poses in serotonin receptors (PDB ID: 6A93). Focus on hydrogen bonding with Asp155 and π-π stacking with Phe234 .
  • Site-Directed Mutagenesis : Mutate key residues (e.g., Asp155Ala in 5-HT₂A) and measure binding affinity shifts via SPR .

Advanced: How to optimize synthetic yield and scalability?

  • Flow Chemistry : Replace batch reactions with continuous flow reactors to improve heat transfer and reduce side products (yield increases from 70% to 88%) .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for catalytic hydrogenation of intermediates. Pd/C reduces reaction time by 40% .

Advanced: How to validate novel analytical methods for this compound?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 48h), and acidic/alkaline conditions to identify degradation products via LC-MS .
  • Inter-Lab Reproducibility : Collaborate with 3+ independent labs to validate NMR and HPLC protocols, ensuring RSD <2% for retention times and peak areas .

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